

# Initial safety and toxicity profile of XEN103

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | XEN103    |           |
| Cat. No.:            | B15575678 | Get Quote |

An In-depth Technical Guide on the Initial Safety and Toxicity Profile of XEN1101

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. It is a summary of publicly available data on XEN1101 and should not be considered medical advice. The user's query for "XEN103" yielded no results; this document addresses XEN1101, a compound with substantial public data, which is presumed to be the intended subject.

### **Executive Summary**

XEN1101 is a novel, potent, and selective small molecule opener of the Kv7.2/Kv7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels.[1] It is under development for the treatment of epilepsy and other neurological disorders, including major depressive disorder. Preclinical and clinical data to date indicate a generally well-tolerated safety profile, with adverse events consistent with other anti-seizure medications (ASMs).[2][3] This guide provides a detailed overview of the initial safety and toxicity data from preclinical and clinical studies.

### **Preclinical Safety and Toxicology**

XEN1101 has undergone a range of in vitro and in vivo preclinical safety assessments. These studies demonstrate a favorable profile, particularly in comparison to first-generation Kv7 channel openers like ezogabine.

### **In Vitro Toxicology**



- CYP450 Interaction: In vitro studies using human liver microsomes indicated a low potential for drug-drug interactions. XEN1101 did not significantly inhibit or induce major cytochrome P450 enzymes. CYP3A4 appears to play a role in its metabolism.[1][3]
- Genotoxicity: No signal of genotoxicity was observed in preclinical studies.[3]
- Pigmentation Potential: Unlike the first-generation Kv7 opener ezogabine, which could form
  pigmented dimers leading to skin and retinal discoloration, XEN1101's tertiary aniline
  structure prevents this dimerization. No pigmentary deposits have been observed in longterm animal studies.[1][3]

### In Vivo Toxicology

Long-term animal studies have been conducted in rats and monkeys.

- General Toxicology: In 6-month studies with rats and 9-month studies with monkeys, daily
  administration of XEN1101 at maintenance doses up to 4 mg/kg/day did not result in major
  adverse events.[2] Dose-limiting effects observed at higher doses were sedation and ataxia,
  which are consistent with CNS-acting drugs.[2]
- Reproductive Toxicology: Teratogenicity studies in rats and rabbits showed no evidence of embryo-fetal developmental abnormalities at doses of 6 mg/kg/day and 10 mg/kg/day, respectively.[2]
- Seizure Models: XEN1101 has demonstrated robust efficacy in various rodent models of electrically and chemically induced seizures.[4] It showed ~15-fold greater potency based on brain exposure compared to ezogabine in a maximal electroshock (MES) mouse model.

## **Experimental Protocols: Preclinical Studies**

- In Vitro K+ Flux Assays: Human Embryonic Kidney (HEK) cells stably expressing specific Kv7 channel subtypes were used. The potency of XEN1101 was determined by measuring the efflux of potassium ions, with EC50 values calculated to quantify the concentration required for 50% of the maximal effect.
- Electrophysiology: Whole-cell patch-clamp electrophysiology on HEK cells expressing Kv7
   channels was used to characterize the biophysical mechanisms of action, including effects



on channel activation and deactivation kinetics. The Sophion Qube-384, a high-throughput automated patch-clamp system, was utilized for these recordings.

- Maximal Electroshock (MES) Seizure Model: This in vivo model was used to assess the antiseizure activity of XEN1101 in mice. The efficacy was determined by the ability of the drug to prevent tonic hindlimb extension induced by an electrical stimulus. Plasma and brain concentrations of the drug were measured to establish a dose-response relationship.
- Long-Term Toxicity Studies: These studies involved daily administration of XEN1101 to rats
  (for 6 months) and monkeys (for 9 months) at various dose levels. The protocol included
  regular clinical observations, body weight measurements, food consumption, and at the end
  of the study, detailed pathological, histological, and clinical chemistry examinations.

## **Clinical Safety and Tolerability**

The clinical development program for XEN1101 has included Phase 1 studies in healthy volunteers and a large Phase 2b study (X-TOLE) in adults with focal-onset seizures.

### **Phase 1 Studies**

Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) studies in healthy volunteers established the initial safety, tolerability, and pharmacokinetic profile of XEN1101.

- Safety Profile: Dosing up to 25 mg once daily was generally well-tolerated.[1][2]
- Adverse Events: The most common adverse events were dose-dependent and included dizziness, sedation (somnolence, drowsiness), mild cognitive effects (memory and speech impairment), and blurred vision. These are typical for CNS-active drugs. No serious adverse events (SAEs) were reported.
- Pharmacodynamics: A companion study using transcranial magnetic stimulation (TMS)
  demonstrated that a single 20 mg dose of XEN1101 reduced cortical excitability, confirming
  its CNS activity and target engagement.

### Phase 2b Study (X-TOLE)

The X-TOLE study was a randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of three doses of XEN1101 (10 mg, 20 mg, and 25 mg) as an adjunctive



therapy in adults with focal-onset seizures.

- Overall Safety: XEN1101 was generally well-tolerated, with a safety profile consistent with other commonly prescribed ASMs.[2][3] The majority of treatment-emergent adverse events (TEAEs) were mild to moderate in severity.
- Long-Term Safety: An ongoing open-label extension (OLE) of the X-TOLE study has shown that the long-term safety profile is similar to that observed in the double-blind phase, with no new safety signals emerging after more than a year of treatment.

#### **Data Presentation: Adverse Events**

Table 1: Most Common Treatment-Emergent Adverse Events (TEAEs) in the X-TOLE Study (≥5% in any XEN1101 group)

| Adverse<br>Event    | Placebo<br>(N=114) n<br>(%) | XEN1101 10<br>mg (N=46) n<br>(%) | XEN1101 20<br>mg (N=51) n<br>(%) | XEN1101 25<br>mg (N=114)<br>n (%) | All<br>XEN1101<br>(N=211) n<br>(%) |
|---------------------|-----------------------------|----------------------------------|----------------------------------|-----------------------------------|------------------------------------|
| Dizziness           | 10 (8.8%)                   | 10 (21.7%)                       | 13 (25.5%)                       | 29 (25.4%)                        | 52 (24.6%)                         |
| Somnolence          | 10 (8.8%)                   | 5 (10.9%)                        | 6 (11.8%)                        | 22 (19.3%)                        | 33 (15.6%)                         |
| Fatigue             | 4 (3.5%)                    | 4 (8.7%)                         | 4 (7.8%)                         | 15 (13.2%)                        | 23 (10.9%)                         |
| Headache            | 10 (8.8%)                   | 5 (10.9%)                        | 6 (11.8%)                        | 6 (5.3%)                          | 17 (8.1%)                          |
| Nausea              | 3 (2.6%)                    | 3 (6.5%)                         | 4 (7.8%)                         | 7 (6.1%)                          | 14 (6.6%)                          |
| Balance<br>Disorder | 1 (0.9%)                    | 2 (4.3%)                         | 2 (3.9%)                         | 9 (7.9%)                          | 13 (6.2%)                          |

Data adapted from the X-TOLE Phase 2b study results.[2]

Table 2: Serious Adverse Events (SAEs) and Discontinuations in the X-TOLE Study



| Outcome                                                    | Placebo (N=114)                                                                       | All XEN1101 (N=211) |
|------------------------------------------------------------|---------------------------------------------------------------------------------------|---------------------|
| Subjects with any SAE, n (%)                               | 4 (3.5%)                                                                              | 7 (3.3%)            |
| TEAEs leading to discontinuation, n (%)                    | 2 (1.8%)                                                                              | 20 (9.5%)           |
| Most common TEAEs leading to discontinuation (All XEN1101) | Dizziness (4.7%), Balance Disorder (2.4%), Dysarthria (1.9%), Gait Disturbance (1.9%) | -                   |

Data adapted from the X-TOLE Phase 2b study results.[2]

### **Experimental Protocol: X-TOLE Phase 2b Study**

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
- Participants: Adults (18-75 years) with focal-onset seizures who were receiving stable treatment with 1-3 other ASMs but still experiencing four or more seizures per month.
- Intervention: Patients were randomized (2:1:1:2 ratio) to receive placebo, XEN1101 10 mg, XEN1101 20 mg, or XEN1101 25 mg, administered orally once daily with food for an 8-week double-blind treatment period. No dose titration was used.
- Safety Assessments: Included monitoring and recording of all TEAEs and SAEs.
   Comprehensive laboratory tests, vital signs, and electrocardiograms (ECGs) were conducted at baseline and throughout the study.
- Follow-up: A 6-week safety follow-up period after the last dose for patients not entering the open-label extension.

## **Visualizations**

**Signaling Pathway: Mechanism of Action** 





Click to download full resolution via product page

Caption: Mechanism of action of XEN1101 on neuronal excitability.



### **Experimental Workflow: X-TOLE Phase 2b Clinical Trial**



Click to download full resolution via product page

Caption: High-level workflow of the X-TOLE Phase 2b clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Phase-2b-Efficacy-and-safety-of-XEN1101--a-novel-potassium-channel-modulator--in-adults-with-focal-epilepsy-(X-TOLE) [aesnet.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Xenon Pharmaceuticals Announces Promising New Pre-Clinical [globenewswire.com]
- To cite this document: BenchChem. [Initial safety and toxicity profile of XEN103].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15575678#initial-safety-and-toxicity-profile-of-xen103]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com